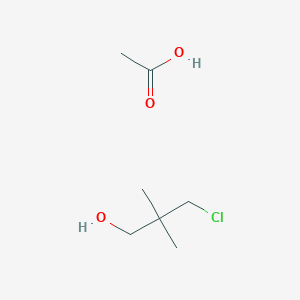
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol, also known as 3-chloro-2,2-dimethyl-1-propanol, is a chemical compound with the molecular formula C5H11ClO. It is characterized by the presence of a chloro group and a hydroxyl group attached to a branched carbon chain. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: 2,2-dimethylpropan-1-ol.
Oxidation: 3-chloro-2,2-dimethylpropanoic acid.
Reduction: 2,2-dimethylpropane.
Applications De Recherche Scientifique
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-chloro-2,2-dimethylpropan-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
2,2-Dimethyl-3-chloropropanol: Similar structure but with different positioning of the chloro group.
2,2-Dimethyl-3-chloropropanoic acid: Similar structure but with a carboxyl group.
Uniqueness
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its branched structure also imparts distinct physical and chemical properties compared to linear analogs .
Propriétés
Numéro CAS |
2163-55-5 |
|---|---|
Formule moléculaire |
C7H15ClO3 |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
acetic acid;3-chloro-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h7H,3-4H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
DZXCZLHJUZRPIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
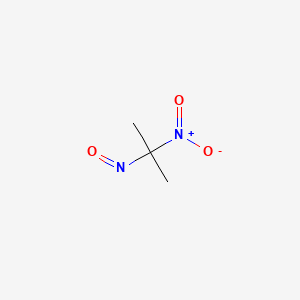
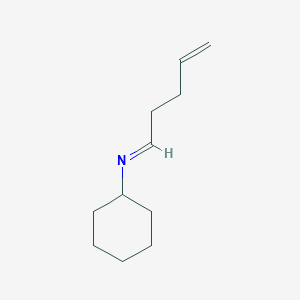
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
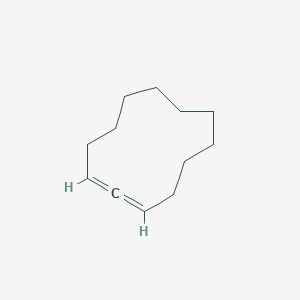
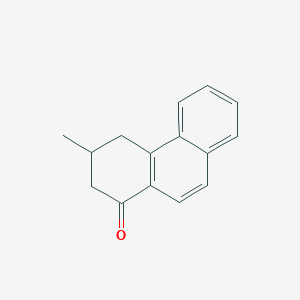
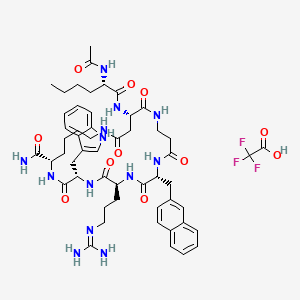
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
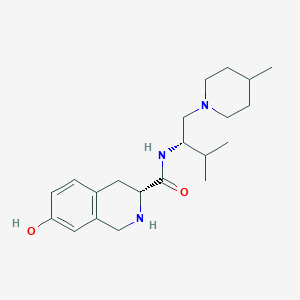


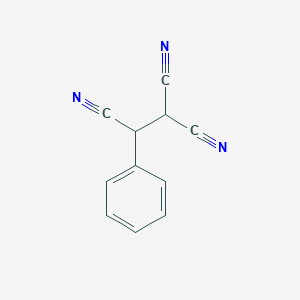
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
